4-(1,3,2-Dioxaborolan-2-yl)-2,6-difluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3,2-Dioxaborolan-2-yl)-2,6-difluorobenzoic acid is an organic compound that belongs to the class of boronic acids. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a difluorobenzoic acid moiety. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3,2-Dioxaborolan-2-yl)-2,6-difluorobenzoic acid typically involves the borylation of a suitable precursor. One common method involves the reaction of 2,6-difluorobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, and can improve the efficiency and yield of the synthesis process. Additionally, the use of flow reactors can minimize the formation of by-products and reduce the overall production cost .
Chemical Reactions Analysis
Types of Reactions
4-(1,3,2-Dioxaborolan-2-yl)-2,6-difluorobenzoic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation Reactions: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution Reactions: The fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted benzoic acid derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid and facilitate the reaction.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(1,3,2-Dioxaborolan-2-yl)-2,6-difluorobenzoic acid involves its interaction with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group forms a complex with the palladium catalyst, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, boronic acids can form reversible covalent bonds with diols and other nucleophiles, which can inhibit enzyme activity or modulate receptor function .
Comparison with Similar Compounds
4-(1,3,2-Dioxaborolan-2-yl)-2,6-difluorobenzoic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: A simpler boronic acid that is widely used in organic synthesis and as a glucose sensor.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid: Similar in structure but lacks the difluoro substitution, which can affect its reactivity and selectivity in chemical reactions.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another boronic acid derivative with a different functional group, which can influence its applications in synthesis and biological studies.
Properties
IUPAC Name |
4-(1,3,2-dioxaborolan-2-yl)-2,6-difluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BF2O4/c11-6-3-5(10-15-1-2-16-10)4-7(12)8(6)9(13)14/h3-4H,1-2H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWARNGJHBTNIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCO1)C2=CC(=C(C(=C2)F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BF2O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.96 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.